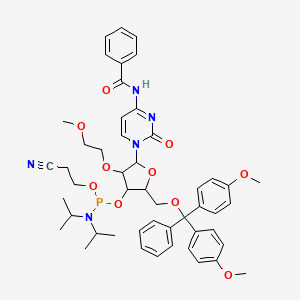
2'-O-MOE-rC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Methoxyethyl-ribocytidine (2’-O-MOE-rC) is a chemically modified nucleoside used in the synthesis of antisense oligonucleotides. This modification involves the addition of a methoxyethyl group at the 2’ position of the ribose sugar, which enhances the stability and binding affinity of the oligonucleotide. 2’-O-MOE-rC is widely used in therapeutic applications due to its improved nuclease resistance and reduced toxicity compared to unmodified nucleotides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methoxyethyl-ribocytidine typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of ribocytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-O-methoxyethyl group: The 2’-hydroxyl group is then reacted with methoxyethyl chloride in the presence of a base such as sodium hydride to introduce the methoxyethyl group.
Deprotection of the 5’-hydroxyl group: The DMT group is removed under acidic conditions to yield 2’-O-Methoxyethyl-ribocytidine.
Industrial Production Methods
Industrial production of 2’-O-Methoxyethyl-ribocytidine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and deprotection steps: Using automated synthesizers to handle large quantities of reagents.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Methoxyethyl-ribocytidine undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized under specific conditions.
Reduction: The ribose ring can be reduced to form deoxyribose derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives of 2’-O-Methoxyethyl-ribocytidine.
Reduction: Deoxyribose derivatives.
Substitution: Various substituted nucleosides depending on the reagents used.
Aplicaciones Científicas De Investigación
2’-O-Methoxyethyl-ribocytidine has numerous applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in gene silencing studies and as a tool for investigating gene function.
Medicine: Integral in the development of antisense oligonucleotide therapies for treating genetic disorders.
Industry: Utilized in the production of therapeutic oligonucleotides and as a component in diagnostic assays
Mecanismo De Acción
2’-O-Methoxyethyl-ribocytidine exerts its effects by enhancing the stability and binding affinity of antisense oligonucleotides. The methoxyethyl group at the 2’ position of the ribose sugar increases resistance to nuclease degradation, allowing the oligonucleotide to persist longer in biological systems. This modification also reduces non-specific protein binding, thereby lowering toxicity. The primary molecular target is the complementary RNA sequence, where the modified oligonucleotide binds and inhibits gene expression through mechanisms such as RNase H-mediated cleavage .
Comparación Con Compuestos Similares
2’-O-Methoxyethyl-ribocytidine is compared with other similar compounds such as:
2’-O-Methyl-ribocytidine: Similar in structure but with a methyl group instead of a methoxyethyl group.
2’-Fluoro-ribocytidine: Contains a fluorine atom at the 2’ position.
Phosphorothioate-modified nucleotides: These have a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.
2’-O-Methoxyethyl-ribocytidine stands out due to its balanced properties of high stability, reduced toxicity, and improved binding affinity, making it a preferred choice for therapeutic applications .
Propiedades
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVTVZPQIFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58N5O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

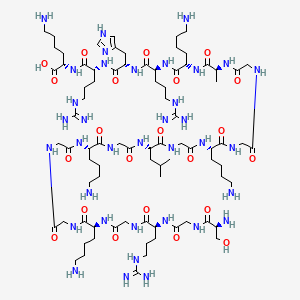
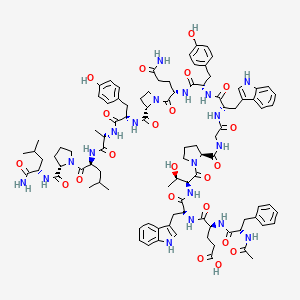
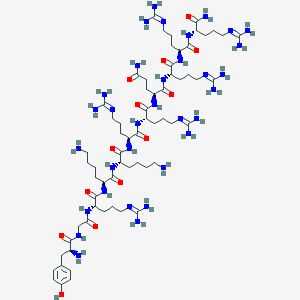

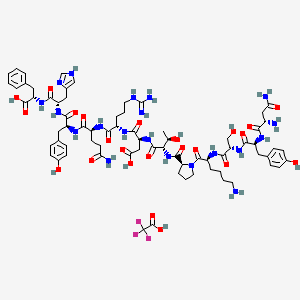
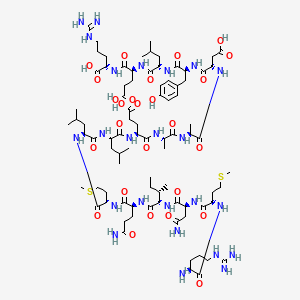
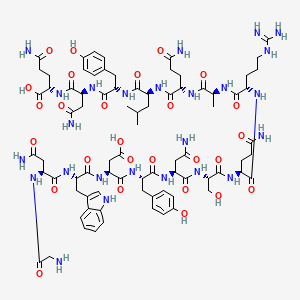
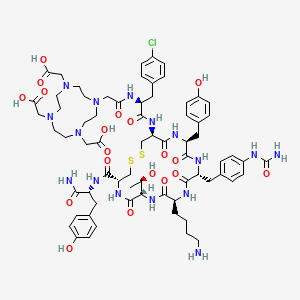
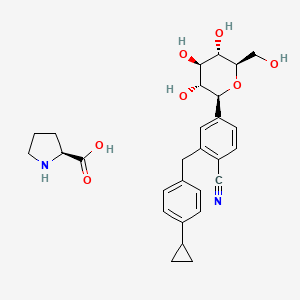
![(1R,2R)-2-[7-chloro-2-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-4-oxopyrido[1,2-a]pyrimidin-6-yl]cyclopropane-1-carbonitrile](/img/structure/B10857737.png)
![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
![(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide](/img/structure/B10857753.png)
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)
